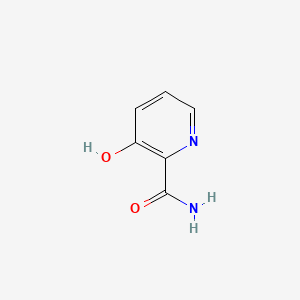

3-Hydroxypicolinamide

描述

属性

IUPAC Name |

3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHUZJYFQOEUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239378 | |

| Record name | 3-Hydroxypicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-90-4 | |

| Record name | 3-Hydroxypicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypicolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-PYRIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK3YNW4R82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of 3-Hydroxypicolinamide: A Technical Guide

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the synthesis, purification, and characterization of 3-hydroxypicolinamide. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are working with picolinamide-based scaffolds. The methodologies described herein are grounded in established chemical principles and are designed to ensure reproducibility and high-purity outcomes.

Introduction to the Picolinamide Scaffold

Picolinamide, a derivative of pyridine-2-carboxylic acid, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The strategic placement of functional groups on the pyridine ring can significantly modulate the compound's physicochemical properties and biological targets. The 3-hydroxy substitution, in particular, introduces a hydrogen bond donor and acceptor, which can be critical for molecular recognition by biological targets.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the amidation of a 3-hydroxypicolinic acid precursor. This retrosynthetic analysis is illustrated below.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, commences with a suitable pyridine precursor, which is then converted to 3-hydroxypicolinic acid. The final step is the amidation of the carboxylic acid. The choice of coupling agents and reaction conditions for the amidation step is critical to achieving high yield and purity.

Detailed Experimental Protocol for Synthesis

The following protocol details a representative synthesis of this compound from 3-hydroxypicolinic acid.

Step 1: Activation of the Carboxylic Acid

-

To a solution of 3-hydroxypicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.

Step 2: Amidation

-

To the activated ester solution, add a solution of ammonia in methanol (7 N, 5.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Extraction

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization Workflow

The crude this compound must be purified and its identity and purity confirmed through a series of analytical techniques.

Caption: Workflow for purification and characterization.

Purification:

-

Flash Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the final compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed by analytical HPLC.

Physicochemical and Biological Profiling

Once a pure sample of this compound has been obtained, its physicochemical properties can be determined.

| Property | Method | Expected Value/Range |

| Melting Point | Differential Scanning Calorimetry (DSC) | To be determined |

| Solubility | Kinetic or Thermodynamic methods | To be determined |

| pKa | Potentiometric titration | To be determined |

| LogP/LogD | Shake-flask or computational | To be determined |

Biological profiling of this compound would involve screening against a panel of relevant biological targets based on the known activities of other picolinamide derivatives. This could include enzymatic assays, cell-based assays, and binding studies.

Conclusion

This guide has outlined a comprehensive approach to the synthesis, purification, and characterization of this compound. The described protocols and workflows provide a robust framework for obtaining high-purity material suitable for further physicochemical and biological evaluation. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is paramount in the fields of medicinal chemistry and drug discovery.

References

Due to the specific and technical nature of the compound, a broad discovery reference is not available. The synthesis and characterization methods are based on standard, widely published organic chemistry laboratory techniques. For foundational knowledge, the following resources are recommended:

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. [Link]

- Practical Organic Synthesis: A Student's Guide. Wiley. [Link]

- Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann. [Link]

An In-Depth Technical Guide to the Biosynthesis of 3-Hydroxypicolinamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypicolinamide is a significant chemical moiety found in a range of bioactive natural products, contributing to their therapeutic properties. Understanding its biosynthesis is pivotal for endeavors in synthetic biology, metabolic engineering, and the generation of novel pharmaceutical leads. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway. We will delve into the enzymatic cascade responsible for the formation of its precursor, 3-hydroxypicolinic acid, from primary metabolism, and subsequently explore the crucial amidation step. This document is structured to provide not only a descriptive account of the pathway but also to offer insights into the underlying biochemical logic and to furnish actionable experimental protocols for researchers in the field.

Introduction: The Significance of the this compound Scaffold

The picolinamide framework, a pyridine ring with a carboxamide substituent at the 2-position, is a privileged scaffold in medicinal chemistry. The addition of a hydroxyl group at the 3-position endows the molecule with unique electronic and steric properties, enhancing its ability to interact with biological targets. This compound is a key structural component of several complex natural products, including the virginiamycin family of antibiotics, which are known for their potent activity against Gram-positive bacteria.[1][2] The biosynthesis of this moiety is a fascinating example of how microorganisms construct specialized metabolites from simple precursors. A thorough understanding of this pathway is essential for harnessing the biosynthetic machinery to produce novel analogs with improved therapeutic profiles.

The Biosynthetic Pathway: A Two-Phase Process

The biosynthesis of this compound can be conceptually divided into two major phases:

-

Phase 1: Synthesis of the 3-Hydroxypicolinic Acid (3-HPA) Core: The formation of the pyridine ring with the hydroxyl and carboxyl functionalities.

-

Phase 2: Amidation of 3-HPA: The enzymatic conversion of the carboxylic acid to the primary amide.

Phase 1: Elucidating the Path to 3-Hydroxypicolinic Acid

Recent in vitro reconstitution studies have shed light on the complete biosynthetic pathway of 3-HPA, revealing a fascinating enzymatic cascade that utilizes the primary metabolite L-lysine as its starting point.[3][4] The pathway proceeds through the concerted action of three key enzymes.

The key enzymatic steps are as follows:

-

Transamination of L-lysine: The pathway is initiated by an L-lysine 2-aminotransferase , which removes the alpha-amino group from L-lysine.

-

Hydroxylation and Cyclization: A two-component monooxygenase then acts on the resulting intermediate. This is a critical step where the hydroxylation at the C-3 position occurs. This is followed by spontaneous or enzyme-assisted cyclization to form a piperideine-2-carboxylic acid intermediate.

-

Aromatization: Finally, a FAD-dependent dehydrogenase catalyzes the oxidation of the cyclic intermediate to form the aromatic pyridine ring of 3-HPA.[3][4]

It is noteworthy that the hydroxylation event precedes the aromatization, a mechanistic detail that has been a subject of considerable investigation.[3]

Diagram: Biosynthesis of 3-Hydroxypicolinic Acid (3-HPA)

Caption: Enzymatic conversion of L-lysine to 3-hydroxypicolinic acid.

Phase 2: The Crucial Amidation Step to this compound

The conversion of a carboxylic acid to an amide is a thermodynamically unfavorable reaction that requires enzymatic activation. In natural product biosynthesis, this is typically accomplished by ATP-dependent enzymes.[3][5] For the formation of this compound from 3-HPA, a standalone amide bond synthetase (ABS) or a dedicated adenylation (A) domain within a larger nonribosomal peptide synthetase (NRPS) is the most probable catalyst.[6][7]

The general mechanism proceeds in two steps:

-

Adenylation of 3-HPA: The enzyme utilizes ATP to activate the carboxyl group of 3-HPA, forming a high-energy acyl-adenylate intermediate and releasing pyrophosphate.[8][9][10]

-

Nucleophilic Attack by Ammonia: The activated acyl-adenylate is then subject to nucleophilic attack by an ammonia molecule (or an amine), leading to the formation of the amide bond and the release of AMP.

The specificity of the A-domain for 3-HPA is a critical determinant of the biosynthetic pathway.[8][9] In the context of complex natural products like virginiamycin, the this compound moiety is often incorporated into a larger molecular scaffold by an NRPS assembly line.[2]

Diagram: Proposed Amidation of 3-Hydroxypicolinic Acid

Caption: ATP-dependent amidation of 3-HPA to this compound.

Genetic Organization and Regulation

The genes encoding the enzymes for this compound biosynthesis are typically clustered together on the chromosome of the producing organism, often an actinomycete.[11][12] This biosynthetic gene cluster (BGC) would be expected to contain:

-

Genes for the three enzymes required for 3-HPA synthesis.

-

A gene encoding an amide bond synthetase or an NRPS module with an A-domain specific for 3-HPA.

-

Regulatory genes that control the expression of the cluster.

-

Transporter genes that may be involved in the export of the final product or resistance.

The expression of these gene clusters is often tightly regulated and can be influenced by environmental cues and nutritional status.[1]

| Putative Gene | Encoded Enzyme/Protein | Function in Pathway |

| hpaA | L-lysine 2-aminotransferase | Initiates the pathway by deaminating L-lysine. |

| hpaB | Two-component monooxygenase | Hydroxylates the intermediate at the C-3 position. |

| hpaC | FAD-dependent dehydrogenase | Aromatizes the cyclic intermediate to form 3-HPA. |

| hpaD | Amide Bond Synthetase/NRPS | Activates 3-HPA and catalyzes amide bond formation. |

| hpaR | Regulatory Protein | Controls the transcription of the biosynthetic genes. |

| hpaT | Transporter | Exports the final product or provides self-resistance. |

Table 1: A representative, hypothetical gene cluster for this compound biosynthesis.

Experimental Methodologies

The study of the this compound biosynthesis pathway employs a combination of genetic, biochemical, and analytical techniques.

In Vitro Reconstitution of the Biosynthetic Pathway

A powerful approach to unequivocally determine the function of the biosynthetic enzymes is to express and purify them individually and then combine them in a test tube to reconstitute the entire pathway.

Protocol: In Vitro Reconstitution of 3-HPA Synthesis

-

Cloning and Expression: The genes encoding the L-lysine 2-aminotransferase, the two-component monooxygenase, and the FAD-dependent dehydrogenase are cloned into suitable expression vectors (e.g., pET vectors for E. coli).

-

Protein Purification: The recombinant proteins are overexpressed in E. coli and purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Reaction: The purified enzymes are combined in a reaction buffer containing L-lysine, necessary cofactors (e.g., FAD, NAD(P)H), and a source of oxygen.

-

Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 3-HPA.

Analytical Detection of this compound and Intermediates

Sensitive and specific analytical methods are crucial for detecting and quantifying the metabolites in the pathway.

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Culture extracts or in vitro reaction mixtures are clarified by centrifugation and filtration.

-

Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., a C18 column) and separated using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Data Acquisition: The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to specifically detect the parent and characteristic fragment ions of this compound and its precursors, ensuring high sensitivity and selectivity.[13]

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the metabolic ingenuity of microorganisms. The elucidation of the pathway to its precursor, 3-hydroxypicolinic acid, has been a significant advancement. The proposed enzymatic logic for the final amidation step, likely mediated by an amide bond synthetase or an NRPS A-domain, provides a clear roadmap for future research. The identification and characterization of the specific amidation enzyme will be a key milestone, enabling the complete in vitro reconstitution of the entire this compound biosynthetic pathway. This knowledge will not only deepen our fundamental understanding of natural product biosynthesis but also empower the rational design and engineering of novel bioactive compounds for therapeutic applications.

References

- Organic & Biomolecular Chemistry. (2019). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

- PubMed. (2019). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (2023).

- RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

- PubMed. (2000). The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. [Link]

- ACS Publications. (2024). Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus. [Link]

- RSC Publishing. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

- RSC Publishing. (2020). The preparation and applications of amides using electrosynthesis. [Link]

- Duke Computer Science. (n.d.). The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. [Link]

- EMBL-EBI. (n.d.). The adenylation domain of nonribosomal peptide synthetases (NRPS), including Streptoalloteichus tallysomycin biosynthesis genes (cd12114). [Link]

- ResearchGate. (n.d.).

- PubMed Central. (2018). Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. [Link]

- PubMed Central. (2021). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. [Link]

- PubChem. (n.d.). Virginiamycin. [Link]

- MDPI. (2023).

- Grow Kudos. (n.d.). Biosynthesis of antibiotics of the virginiamycin family. 1. Biosynthesis of virginiamycin M1: determination of the labeling pattern by the use of stable isotope techniques. [Link]

- PubMed Central. (1998).

- PubMed. (2007). Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae. [Link]

- ResearchGate. (n.d.). Examples of FA amides derived from Actinomycetes: Streptomyces and Penicillium. [Link]

- PubMed Central. (2023).

- PubMed Central. (2022). Harnessing Rare Actinomycete Interactions and Intrinsic Antimicrobial Resistance Enables Discovery of an Unusual Metabolic Inhibitor. [Link]

- PubMed Central. (2018). Activation of three natural product biosynthetic gene clusters from Streptomyces lavendulae CGMCC 4.

- PubChem. (n.d.). 3-Hydroxypicolinic Acid. [Link]

- Wikipedia. (n.d.). 3-Hydroxypicolinic acid. [Link]

- PubMed Central. (2021). A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi. [Link]

- ResearchGate. (n.d.). Biosynthetic gene clusters (a) and structures (b) of select... [Link]

- PubMed. (2010).

- PubMed Central. (n.d.). Antibiotics of the virginiamycin family, inhibitors which contain synergistic components. [Link]

Sources

- 1. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. users.cs.duke.edu [users.cs.duke.edu]

- 10. InterPro [ebi.ac.uk]

- 11. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthetic gene cluster for the cladoniamides, bis-indoles with a rearranged scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 3-Hydroxypicolinamide from 3-Hydroxypicolinic Acid

Introduction

In the landscape of modern drug discovery and materials science, the pyridone scaffold stands out as a privileged structure, exhibiting a wide range of biological activities and unique physicochemical properties.[1] 3-Hydroxypicolinamide, a derivative of 3-hydroxypicolinic acid, embodies this potential. It serves not only as a crucial building block for more complex molecules, such as the antiviral agent Favipiravir, but also finds utility as a ligand in catalysis and as a matrix component in mass spectrometry applications.[2][3] The efficient and reliable synthesis of this compound from its corresponding carboxylic acid is therefore a foundational process for researchers in pharmaceuticals, agrochemicals, and academic laboratories.

This technical guide provides an in-depth exploration of the primary synthetic routes for converting 3-hydroxypicolinic acid to this compound. As a self-validating system, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent selection, and the critical parameters that ensure a successful and reproducible synthesis. We will dissect two robust and field-proven methodologies: the classic two-step activation via an acyl chloride intermediate and the milder, direct amidation using carbodiimide coupling agents.

Prerequisite: Safety & Reagent Handling

Scientific integrity begins with safety. Before commencing any synthesis, it is imperative to consult the Safety Data Sheet (SDS) for each reagent.

-

3-Hydroxypicolinic Acid (C₆H₅NO₃): This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][5][6] All handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and ensure adequate ventilation.[4][5]

-

Thionyl Chloride (SOCl₂): A highly corrosive and toxic reagent that reacts violently with water. It is a strong lachrymator and respiratory irritant.[7][8] Work must be conducted in a well-maintained chemical fume hood. Byproducts of its reaction with carboxylic acids include sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, both of which are toxic and corrosive.[7][9]

-

Carbodiimides (EDC, DCC): These are powerful dehydrating agents and potential allergens.[10][11] N,N'-Dicyclohexylcarbodiimide (DCC) and its urea byproduct are poorly soluble in most organic solvents, which can complicate purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying workup.[11]

Synthetic Strategies: An Overview

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. The primary challenge lies in the fact that a direct reaction between a carboxylic acid and an amine (or ammonia) is an acid-base reaction, forming a highly unreactive ammonium carboxylate salt.[12][13] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This guide details the two most effective strategies to achieve this activation for the synthesis of this compound.

Caption: High-level overview of the synthetic goal.

Pathway 1: The Acyl Chloride Route — Robust and Scalable

This classic two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which is then readily attacked by an ammonia source to yield the desired amide.[7][8][12][14]

Mechanism and Rationale

The reaction proceeds via nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate.[8][9] This intermediate is highly activated, as the chlorosulfite group is an excellent leaving group. A subsequent attack by a chloride ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate, releases the final acyl chloride product along with gaseous byproducts SO₂ and HCl.[7][9] The newly formed acyl chloride is a potent electrophile that reacts rapidly with ammonia in the second step to form the stable picolinamide.

Caption: Workflow for the acyl chloride mediated synthesis.

Experimental Protocol: Acyl Chloride Formation and Amination

Step 1: Synthesis of 3-Hydroxypicolinoyl Chloride

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypicolinic acid (1.0 eq).

-

Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Carefully add thionyl chloride (SOCl₂, ~5.0 eq), either neat or using an anhydrous solvent like toluene.[14]

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of HCl and SO₂ gas evolution (use a basic scrubber to neutralize fumes).

-

Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 3-hydroxypicolinoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: Cool the flask containing the crude acyl chloride in an ice bath (0°C).

-

Amination: Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (~28-30%, excess) to the cooled acyl chloride with vigorous stirring. An exothermic reaction will occur, and the amide product will precipitate.

-

Reaction Completion: Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.

-

Workup and Purification:

-

Filter the resulting solid precipitate and wash it with cold deionized water to remove any ammonium salts.

-

Dry the solid product under vacuum.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Self-Validating System: Why this Protocol Works

-

Driving Force: The conversion of the carboxylic acid to the highly reactive acyl chloride provides a strong thermodynamic driving force for the reaction.[7]

-

Byproduct Removal: The gaseous nature of the byproducts (SO₂ and HCl) from the first step simplifies the process by driving the equilibrium towards the product.[9]

-

High Reactivity: The subsequent amination step is typically fast and high-yielding due to the high electrophilicity of the acyl chloride.[15]

Pathway 2: Direct Amidation via Carbodiimide Coupling — Mild and Versatile

For substrates sensitive to the harsh, acidic conditions of the acyl chloride route, direct amidation using a coupling agent is the preferred method. Carbodiimides like EDC and DCC are widely used to facilitate this transformation under mild conditions.[10][11][13]

Mechanism and Rationale

Carbodiimide coupling agents function by activating the carboxylic acid in situ.[11] The carboxylate oxygen attacks the central carbon of the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[10][16] This intermediate is essentially a carboxylic acid with an excellent leaving group. An amine nucleophile (in this case, from an ammonia source like ammonium chloride in the presence of a base) then attacks the activated carbonyl carbon. This attack forms a tetrahedral intermediate which collapses to yield the desired amide and a soluble urea byproduct.[11][13] To increase efficiency and prevent side reactions (such as racemization in chiral acids or formation of N-acylurea), additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be included.[10][17]

Caption: Workflow for the EDC-mediated direct amidation.

Experimental Protocol: EDC-Mediated Amidation

-

Preparation: To a round-bottom flask containing a magnetic stir bar, add 3-hydroxypicolinic acid (1.0 eq), ammonium chloride (NH₄Cl, 1.2 eq), and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Reagent Addition: Add EDC hydrochloride (1.2 eq) to the stirring suspension. If desired, an additive like HOBt (1.2 eq) can be included at this stage.

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq), dropwise to the mixture. The base is crucial for deprotonating the ammonium salt to generate free ammonia in situ.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification:

-

If using DCM, dilute the reaction mixture with more DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

If using DMF, the mixture can often be diluted with water to precipitate the product or extracted with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

-

Self-Validating System: Why this Protocol Works

-

Mild Conditions: The reaction proceeds at room temperature and under neutral or slightly basic pH, preserving sensitive functional groups on the substrate.

-

High Selectivity: Coupling agents like EDC are designed specifically for the formation of amide (or ester) bonds, leading to fewer side products compared to more aggressive reagents.[18]

-

Simplified Workup: The use of water-soluble EDC simplifies purification, as the urea byproduct can be removed with a simple aqueous wash.[11]

Method Selection: A Comparative Analysis

The choice between the acyl chloride and carbodiimide coupling routes depends on the specific requirements of the synthesis, such as scale, cost, and the chemical nature of the starting material.

| Feature | Pathway 1: Acyl Chloride Route | Pathway 2: Carbodiimide Coupling |

| Reaction Conditions | Harsh (reflux, acidic byproducts) | Mild (room temperature, neutral/basic) |

| Reagent Cost | Low (SOCl₂ is inexpensive) | High (EDC, HOBt are more expensive) |

| Scalability | Excellent; easily performed on large scale | Good; common in lab and pilot scales |

| Functional Group Tolerance | Poor; sensitive groups may not survive | Excellent; compatible with most functional groups |

| Workup/Purification | Simpler if product precipitates cleanly | Can be more complex (chromatography often needed) |

| Key Advantage | Cost-effective and highly reactive | High functional group tolerance and mild conditions |

Conclusion

The synthesis of this compound from 3-hydroxypicolinic acid can be reliably achieved through two primary, well-established methodologies. The acyl chloride route offers a cost-effective, scalable, and robust option ideal for simple, resilient substrates. In contrast, the carbodiimide coupling route provides a milder, more versatile approach that is indispensable when working with complex molecules or substrates bearing sensitive functional groups. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers and drug development professionals can confidently select and execute the optimal synthetic strategy to access this valuable chemical building block.

References

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

- The Synthetic Inspector. Acid to Acid Chloride - Common Conditions. [Link]

- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

- ResearchGate.

- National Institutes of Health. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)

- Chinese Chemical Letters. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

- Organic Letters. (2021, April 7).

- Wikipedia. Carbodiimide. [Link]

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

- PubChem. 3-Hydroxypicolinic Acid. [Link]

- Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

- Master Organic Chemistry.

- Chemistry LibreTexts. (2023, January 22).

- RSC Publishing. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

- ResearchGate.

- Organic Process Research & Development. (2025, June 23). Cu-catalyzed Coupling of Aryl Halides Utilizing Ammonia and Hydroxypicolinamide Ligands. [Link]

- Wikipedia. 3-Hydroxypicolinic acid. [Link]

- Google Patents.

- Aapptec Peptides. Coupling Reagents. [Link]

- ResearchGate. Amidation reactions of picolinic acid. [Link]

- PubChem. This compound. [Link]

- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

- ResearchGate. (A) Amidation and esterification of carboxylic acids and (B) comparison.... [Link]

- Organic Chemistry Portal.

- CAS Common Chemistry. This compound. [Link]

- Growing Science. (2022, August 29).

- The Royal Society of Chemistry. Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. [Link]

- Expert Opinion on Drug Discovery. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

- Organic Chemistry Portal.

- National Institutes of Health. (2022, March 28).

Sources

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Carbodiimide - Wikipedia [en.wikipedia.org]

- 17. bachem.com [bachem.com]

- 18. hepatochem.com [hepatochem.com]

chemical properties of 3-hydroxypicolinamide

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxypicolinamide

Abstract

This compound (3-HPA), a heterocyclic compound featuring a pyridine core functionalized with hydroxyl and carboxamide groups at the 2- and 3-positions respectively, is a molecule of significant and growing interest in chemical and pharmaceutical sciences. Its unique structural arrangement imparts a versatile reactivity profile, most notably its capacity to act as a potent chelating agent for a wide array of metal ions. This property is central to its application in coordination chemistry, where it serves as a ligand for creating novel metal complexes with tailored photoluminescent and catalytic properties. Furthermore, the 3-HPA scaffold is a key pharmacophore in medicinal chemistry, with derivatives being explored as enzyme inhibitors and antiviral agents. Its role in facilitating challenging synthetic transformations, such as copper-catalyzed cross-coupling reactions, underscores its utility in process development. This guide provides a comprehensive overview of the core , detailing its synthesis, purification, physicochemical characteristics, spectroscopic signature, reactivity, and applications, grounded in established experimental data and protocols.

Physicochemical and Structural Properties

This compound, also known as 3-hydroxy-2-pyridinecarboxamide, is a white to off-white crystalline solid at standard conditions.[1][2] The juxtaposition of a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting/donating amide group on an aromatic pyridine scaffold dictates its physical properties, including its melting point and solubility.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [3][4] |

| Molecular Weight | 138.12 g/mol | [3][4][5] |

| CAS Number | 933-90-4 | [1][3][4] |

| IUPAC Name | 3-hydroxypyridine-2-carboxamide | [3] |

| Melting Point | 193-197 °C | [1][2][6] |

| Boiling Point | 479.3 ± 30.0 °C (Predicted) | [1][2][6] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [1][2][6] |

| pKa | 15.26 ± 0.50 (Predicted) | [1] |

| Appearance | White to almost white powder or crystal | [1][2] |

Crystal Structure and Molecular Conformation

X-ray crystallography studies reveal that the this compound molecule adopts a strongly flattened conformation.[7][8][9] The planarity is a consequence of the sp² hybridization of the pyridine ring atoms. The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. Specifically, O—H⋯O and N—H⋯N interactions link the molecules, forming a robust two-dimensional framework.[7][8][9] This strong intermolecular bonding is responsible for its relatively high melting point and its solubility characteristics. The ability to form these hydrogen bonds is also a key determinant in its role as a ligand and in its interactions with biological macromolecules.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the amidation of its carboxylic acid precursor, 3-hydroxypicolinic acid.[10] The choice of synthetic methodology is often guided by the desired scale, purity requirements, and available equipment.

Synthetic Pathways

The conversion of 3-hydroxypicolinic acid to the corresponding amide can be accomplished via several standard protocols.[10] A prevalent laboratory-scale method involves the in-situ formation of an activated acid derivative, such as an acid chloride, which then readily reacts with an ammonia source.

Caption: Summary of the primary reaction pathways for 3-HPA.

-

Chelation and Coordination Chemistry: This is arguably the most significant chemical property of 3-HPA. It functions as an excellent chelating ligand, capable of binding to a metal ion through multiple donor atoms simultaneously. [10]It typically acts as an O,O,N,N-chelating ligand, coordinating with metal ions like lanthanides (Eu³⁺, Tb³⁺) and transition metals (Cu²⁺) through the hydroxyl oxygen, carbonyl oxygen, and the pyridine nitrogen. [10]This strong chelation forms stable metal complexes, which are the basis for many of its applications in materials science and catalysis.

-

Amide Group Reactivity: The amide group can be reduced to the corresponding amine using strong reducing agents. [10]More subtly, the entire picolinamide moiety has been investigated as a protecting group for amines, as it can be removed under specific reductive cleavage conditions (e.g., using zinc in aqueous acid), regenerating the parent amine. [11]* Hydroxyl and Pyridine Ring Reactivity: The hydroxyl group can undergo oxidation reactions. [10]The electronic properties of the pyridine ring are modulated by both the hydroxyl and amide substituents, influencing its susceptibility to electrophilic or nucleophilic substitution reactions. [10]

Stability and Storage

This compound is a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, with recommended temperatures often cited as 2-8°C. [1][2][6]

Applications in Scientific Research and Development

The versatile chemical properties of 3-HPA have led to its use in several high-value scientific areas.

-

Coordination Chemistry and Materials Science: Its ability to form stable, often luminescent, complexes with lanthanide ions makes it a valuable ligand for developing new photoluminescent materials. [10]These materials have potential applications in light-emitting devices and as luminescent probes in analytical chemistry. [10]* Pharmaceuticals and Drug Discovery: The picolinamide scaffold is present in numerous biologically active molecules. Derivatives of 3-HPA are actively being investigated as potential therapeutics, including enzyme inhibitors. [10][12][13]For instance, substituted picolinamides have been developed as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases. [13]* Synthetic and Process Chemistry: In modern organic synthesis, hydroxypicolinamide-based ligands have proven to be exceptionally effective in enabling copper-catalyzed cross-coupling reactions. [14][15]These reactions, which form critical C-O and C-N bonds, are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. The ligand's ability to stabilize the copper catalyst enhances reactivity and allows for milder reaction conditions. [14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][5]* Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes working in a well-ventilated area or fume hood, and using appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. [5]Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a multifaceted molecule whose value lies in the synergistic interplay of its functional groups. Its robust hydrogen-bonding capability, well-defined crystal structure, and accessible synthetic routes provide a solid foundation for its use. However, it is the compound's exceptional capacity as a chelating ligand and its utility in both medicinal and synthetic chemistry that define its importance. As research continues to uncover new applications for its metal complexes and new therapeutic candidates based on its scaffold, the role of this compound in advancing chemical and pharmaceutical science is set to expand further.

References

- This compound | C6H6N2O2 | CID 70277 - PubChem.

- This compound - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

- Process for the production of new picolinic acid derivatives.

- 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem.

- Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | Organic Process Research & Development.

- The reductive cleavage of picolinic amides. David Spring's group, University of Cambridge. [Link]

- 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.

- Crystal structure of N-hydroxypicolinamide monohydr

- 3-Hydroxypicolinic acid - Wikipedia. Wikipedia. [Link]

- (PDF) Crystal structure of N-hydroxypicolinamide monohydrate.

- Cu-catalyzed Coupling of Aryl Halides Utilizing Ammonia and Hydroxypicolinamide Ligands. Organic Process Research & Development. [Link]

- Crystal structure of N-hydroxypicolinamide monohydrate.

- Chemical Properties of 3-Hydroxypicolinic acid (CAS 874-24-8). Cheméo. [Link]

- NMR, mass spectroscopy, IR - finding compound structure?

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- NMR Spectral Assignments and Hydrolysis Studies of Dulcosides A and B. Semantic Scholar. [Link]

- Spectroscopic dataset of Hedione's derivatives gathered during process development.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.

- 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem.

Sources

- 1. This compound CAS#: 933-90-4 [m.chemicalbook.com]

- 2. This compound | 933-90-4 [chemicalbook.com]

- 3. This compound | C6H6N2O2 | CID 70277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound 98 933-90-4 [sigmaaldrich.com]

- 6. This compound | 933-90-4 [amp.chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of N-hydroxypicolinamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound | 933-90-4 [smolecule.com]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scientificupdate.com [scientificupdate.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Hydroxypicolinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-hydroxypicolinamide (CAS No: 933-90-4), a key heterocyclic compound with significant applications in coordination chemistry and pharmaceutical research. This document moves beyond a simple recitation of data points to offer insights into the causality behind experimental choices and to provide actionable, self-validating protocols for the characterization of this and similar molecules.

Introduction: The Significance of this compound

This compound, a derivative of picolinic acid, is a molecule of interest due to its unique structural features that enable it to act as a versatile chelating ligand.[1] The presence of a hydroxyl group at the 3-position of the pyridine ring and an amide functional group at the 2-position allows for multiple coordination modes with metal ions.[1] This property has led to its exploration in the synthesis of metal complexes with potential applications in catalysis, materials science, and as luminescent probes.[1] Furthermore, derivatives of this compound are being investigated for their potential as antiviral agents and enzyme inhibitors, highlighting its importance in drug discovery and development.[1]

A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields. Properties such as solubility, pKa, and stability directly influence reaction kinetics, bioavailability, and formulation strategies. This guide provides a detailed examination of these characteristics, grounded in experimental data and established analytical methodologies.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its identity and structure.

Molecular Formula: C₆H₆N₂O₂[2][3]

Molecular Weight: 138.12 g/mol [2][3]

IUPAC Name: 3-hydroxypyridine-2-carboxamide[2]

CAS Registry Number: 933-90-4[2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This section details the key physical and chemical properties of this compound, presenting both experimentally determined and predicted values.

| Property | Value | Source |

| Appearance | White to almost white powder or crystal. | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 191-194 °C | Moore and Kirk, 1979 |

| 194-196 °C | CAS Common Chemistry[3] | |

| Boiling Point (Predicted) | 479.3 ± 30.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 15.26 ± 0.50 | ChemicalBook[2] |

Solubility

The solubility of this compound is a critical parameter for its use in both synthesis and biological applications. While quantitative solubility data is scarce in the literature, qualitative descriptions indicate that it is moderately soluble in water and soluble in mixtures of methanol and water. Its solubility is influenced by the presence of both hydrogen bond donor (hydroxyl and amide groups) and acceptor (hydroxyl, carbonyl, and pyridine nitrogen) sites, allowing for interactions with a range of solvents.

Experimental Protocol for Solubility Determination:

The following isothermal equilibrium method can be employed to determine the quantitative solubility of this compound in various solvents.

Caption: Workflow for experimental solubility determination.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.

-

Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

-

Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Acidity (pKa)

The pKa values of this compound are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological activity. The molecule possesses both acidic (phenolic hydroxyl group) and potentially basic (pyridine nitrogen and amide) functionalities. While a predicted pKa of 15.26 is available, this likely corresponds to the deprotonation of the amide N-H, which is generally very weakly acidic. The pKa of the phenolic hydroxyl group and the pKaH of the pyridine nitrogen are more relevant for physiological conditions and are yet to be experimentally determined.

Experimental Protocol for pKa Determination via Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

-

Dilute Solution: Minimizes activity effects and ensures accurate pH measurements.

-

Standardized Titrants: Essential for accurate determination of the equivalence points.

-

Calibrated pH Electrode: Ensures the accuracy of the measured pH values, which are central to the pKa calculation.

-

Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated forms of the ionizable group are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹³C NMR (in DMSO-d₆):

The following ¹³C NMR chemical shifts have been reported for this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 140.4 |

| C-3 | 158.8 |

| C-4 | 126.8 |

| C-5 | 130.0 |

| C-6 | 133.7 |

| C=O | 168.4 |

Source: Moore, G. G. I., & Kirk, A. R. (1979). Ammonolysis of 3-Hydroxypicolinic Acids. A Correction and Illustration of the Use of ¹³C NMR OH/OD Isotope Shifts. Journal of Heterocyclic Chemistry, 16(4), 789-791.

¹H NMR:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is available on PubChem. Key expected vibrational frequencies include:

-

O-H stretch (hydroxyl): A broad band typically in the region of 3200-3600 cm⁻¹.

-

N-H stretch (amide): Two bands for the primary amide, typically in the region of 3100-3500 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-N stretch (amide): In the region of 1200-1400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, available on PubChem, is expected to show absorptions characteristic of the substituted pyridine ring system. The position and intensity of the absorption maxima are sensitive to the solvent polarity and the pH of the solution due to the presence of ionizable groups.

Mass Spectrometry (MS)

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and purity of this compound.

-

TGA: This technique measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its decomposition temperature and to identify any residual solvents or water.

-

DSC: This technique measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point and enthalpy of fusion, as well as to detect any polymorphic transitions.

While specific experimental TGA/DSC data for this compound is not available in the surveyed literature, these techniques are highly recommended for a complete physicochemical characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for monitoring its reactions. A reversed-phase HPLC method would be a suitable starting point for its analysis.

General HPLC Method Development Considerations:

-

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A mixture of water (with a pH modifier such as formic acid or ammonium acetate to control the ionization state of the analyte) and an organic solvent like acetonitrile or methanol would be appropriate.

-

Detection: UV detection at a wavelength corresponding to one of the absorption maxima of this compound would provide good sensitivity.

Conclusion

This compound is a molecule with significant potential in various fields of chemistry and drug development. This technical guide has provided a comprehensive overview of its known physicochemical characteristics and has outlined robust experimental protocols for their determination. While there are still gaps in the publicly available experimental data, particularly for pKa, quantitative solubility, and thermal properties, the information and methodologies presented here provide a solid foundation for researchers working with this compound. The continued investigation and reporting of these fundamental properties will be invaluable for unlocking the full potential of this compound.

References

- CAS Common Chemistry. (n.d.). This compound.

- Blak-blak. (2023, August 15). Buy this compound | 933-90-4.

- Moore, G. G. I., & Kirk, A. R. (1979). Ammonolysis of 3-Hydroxypicolinic Acids. A Correction and Illustration of the Use of ¹³C NMR OH/OD Isotope Shifts. Journal of Heterocyclic Chemistry, 16(4), 789-791).

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70277, this compound.

Sources

The Architectural Blueprint of a Bio-active Scaffold: An In-depth Guide to the Crystal Structure of 3-Hydroxypicolinamide

Abstract

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, dictating everything from bioavailability to manufacturability. This technical guide provides a comprehensive exploration of the crystal structure of 3-hydroxypicolinamide, a key heterocyclic compound with significant potential in drug development. We will delve into the precise three-dimensional arrangement of its molecules, the critical role of intermolecular forces, and the experimental methodologies required to elucidate this structure. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the crystallographic analysis of this important molecule.

Introduction: The Significance of Crystalline Architecture

This compound (C₆H₆N₂O₂) is a pyridinecarboxamide derivative with a molecular framework that lends itself to a diverse range of biological activities.[1][2] Its structure, featuring a pyridine ring, a hydroxyl group, and an amide group, makes it a versatile building block in medicinal chemistry. Picolinamide derivatives have shown promise as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome and diabetes.[3] Furthermore, the hydroxamate function, which is structurally related, is known to chelate metals and inhibit metallo-enzymes, conferring a wide array of pharmacological effects including antimicrobial and antitumor activities.[4]

Understanding the crystal structure of this compound is not merely an academic exercise. The specific arrangement of molecules in the solid state, or its crystal lattice, governs crucial physicochemical properties such as solubility, dissolution rate, stability, and compaction behavior.[5][6] Different crystalline forms of the same compound, known as polymorphs, can exhibit vastly different properties, which can have profound implications for the efficacy and safety of a drug product.[7][8] Therefore, a thorough characterization of the crystal structure is a foundational step in the rational design and development of new therapeutics.

Experimental Determination of the Crystal Structure: A Validated Workflow

The elucidation of a crystal structure is a multi-step process that demands precision and careful execution. The following protocol outlines a robust and self-validating workflow for obtaining and analyzing single crystals of this compound.

Synthesis of this compound

While various synthetic routes to picolinamide derivatives exist, a common method involves the amidation of the corresponding carboxylic acid.[9][10] A plausible synthesis for this compound would start from its precursor, 3-hydroxypicolinic acid.[11][12]

Protocol for Synthesis (Conceptual):

-

Activation of Carboxylic Acid: 3-Hydroxypicolinic acid is reacted with a coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide, to form a more reactive intermediate (e.g., an acyl chloride or an activated ester).

-

Amination: The activated intermediate is then reacted with an ammonia source, such as aqueous or anhydrous ammonia, to form the amide.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure this compound.[9]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in structure determination.[13][14] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion. Several techniques can be employed, with vapor diffusion being a highly effective method for small molecules.[15][16]

Protocol for Crystallization by Vapor Diffusion:

-

Solvent Selection: Identify a solvent in which this compound is soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible. For this compound, a polar solvent like dimethylformamide (DMF) or ethanol could be a good starting point, with a less polar anti-solvent like ethyl acetate or diethyl ether.

-

Sample Preparation: Dissolve a small amount of purified this compound in the chosen solvent in a small, open vial.

-

Vapor Diffusion Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a reservoir of the anti-solvent.

-

Incubation: Allow the setup to stand undisturbed. The vapor of the more volatile anti-solvent will slowly diffuse into the solution containing the compound, gradually reducing its solubility and inducing crystallization. This process can take several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed (typically 30-300 microns in size), they are carefully removed from the solution.[17]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[17][18] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[19]

Workflow for SC-XRD Analysis:

-

Crystal Mounting: A high-quality crystal is selected and mounted on a goniometer head.[20]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. As the crystal is rotated, it is exposed to the X-ray beam, and the diffracted X-rays are recorded by a detector.[21]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods.

-

Structure Refinement: The initial structural model is refined to achieve the best possible fit with the experimental data, resulting in precise bond lengths, bond angles, and atomic coordinates.

Below is a diagram illustrating the comprehensive workflow for determining the crystal structure of this compound.

Caption: A flowchart illustrating the key stages from synthesis to final structure elucidation.

The Crystal Structure of this compound: A Detailed Analysis

While a specific CCDC entry for the anhydrous form of this compound was not identified in the initial search, a published structure for N-hydroxypicolinamide monohydrate provides valuable insights into the likely intermolecular interactions.[22][23] Based on the functional groups present, we can predict the key features of the this compound crystal structure.

Molecular Conformation

The this compound molecule is expected to be relatively planar due to the aromaticity of the pyridine ring and the delocalization of electrons in the amide group. The orientation of the amide and hydroxyl groups relative to the pyridine ring will be crucial in determining the overall packing efficiency.

Intermolecular Interactions and Crystal Packing

The defining feature of the this compound crystal structure will be an extensive network of hydrogen bonds.[24][25] The hydroxyl group, the amide N-H protons, and the amide carbonyl oxygen are all potent hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor.[26]

Key Predicted Hydrogen Bonding Interactions:

-

Amide-Amide Interactions: The amide groups of adjacent molecules can form classic R_2^2(8) hydrogen-bonded dimers via N-H···O=C interactions. This is a very robust and common supramolecular synthon in crystal engineering.[27]

-

Hydroxyl-Pyridine Interactions: The hydroxyl group can donate a hydrogen bond to the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N).

-

Hydroxyl-Amide Interactions: The hydroxyl group can also interact with the carbonyl oxygen of the amide group (O-H···O=C).

-

Amide-Hydroxyl Interactions: The amide N-H can donate a hydrogen bond to the oxygen of the hydroxyl group (N-H···O).

These interactions will likely link the molecules into chains, sheets, or a more complex three-dimensional network. Additionally, π–π stacking interactions between the pyridine rings of adjacent molecules are also expected, further stabilizing the crystal lattice.[22]

The following diagram illustrates the potential hydrogen bonding motifs that dictate the crystal packing of this compound.

Caption: A diagram showing key potential hydrogen bonds in the this compound crystal.

Crystallographic Data Summary

For a hypothetical crystal structure of this compound, the following table summarizes the key parameters that would be obtained from SC-XRD analysis.

| Parameter | Description | Typical Value/Information |

| Chemical Formula | C₆H₆N₂O₂ | The elemental composition of the molecule. |

| Formula Weight | 138.12 g/mol | The molar mass of the compound.[28] |

| Crystal System | e.g., Monoclinic, Orthorhombic | The basic geometric framework of the crystal. |

| Space Group | e.g., P2₁/c, P-1 | The symmetry elements present in the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the unit cell. |

| Volume (V) | ų | The volume of the unit cell. |

| Z | The number of molecules per unit cell. | |

| Density (calculated) | g/cm³ | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Implications for Drug Development

A detailed understanding of the this compound crystal structure provides several advantages in the drug development pipeline:

-

Polymorph Screening: It serves as the reference point for identifying and characterizing different polymorphs.[29] The thermodynamically most stable form is typically chosen for development to avoid unexpected transformations during manufacturing or storage, which could alter the drug's performance.[5]

-

Co-crystal and Salt Formation: Knowledge of the hydrogen bonding patterns allows for the rational design of co-crystals or salts with improved properties, such as enhanced solubility or stability.[27]

-

Formulation Development: The crystal habit (external morphology) and other solid-state properties derived from the crystal structure inform the design of dosage forms, ensuring consistent processing and product quality.[7]

-

Intellectual Property: Novel and advantageous polymorphic forms of a drug can be patented, providing a significant competitive advantage.[8]

Conclusion

The crystal structure of this compound is a testament to the power of intermolecular forces, particularly hydrogen bonding, in dictating the architecture of the solid state. A thorough crystallographic analysis, following a robust experimental workflow, is indispensable for any drug development program involving this or related molecules. The insights gained from such studies are critical for controlling the solid-state properties of the API, ensuring the development of a safe, effective, and stable pharmaceutical product. This guide has provided a framework for understanding and determining this crucial structural information, empowering researchers to unlock the full therapeutic potential of this compound.

References

- PharmaCores. (2025).

- Babu, N. J., & Nangia, A. (2011). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

- All About Drugs. (n.d.). Polymorphism.

- SPT Labtech. (n.d.).

- Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals.

- Jagiellońskie Centrum Innowacji. (n.d.).

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals.

- Infinity REF. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Unknown. (n.d.).

- ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules.

- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.

- Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals.

- Aakeröy, C. B., & Seddon, K. R. (n.d.). The Hydrogen Bond and Crystal Engineering. RSC Publishing.

- Russell, V. A., et al. (n.d.). Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering.

- Springuel, G., & Leyssens, T. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Books.

- Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Bruker. (n.d.). Single Crystal X-ray Diffractometers.

- Rigaku. (n.d.). Single Crystal X-ray diffraction.

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- IUCr Journals. (n.d.).

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 933-90-4.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). 3-Hydroxypicolinic acid.

- ChemicalBook. (n.d.). 3-Hydroxypicolinic acid synthesis.

- CAS Common Chemistry. (n.d.). This compound.

- Lee, J. H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.

- Yamane, T., et al. (n.d.).

- PubChem. (n.d.). 3-Hydroxypicolinic Acid.

- Carreiras, M. C., et al. (n.d.). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities.

- Hotham, I., et al. (2025). Cu-catalyzed Coupling of Aryl Halides Utilizing Ammonia and Hydroxypicolinamide Ligands. Organic Process Research & Development.

- PubChem. (n.d.). 6-Hydroxypicolinamide.

- MDPI. (2021).

- Refaat, J., et al. (2015). RHOIFOLIN: A REVIEW OF SOURCES AND BIOLOGICAL ACTIVITIES.

Sources

- 1. This compound | C6H6N2O2 | CID 70277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. mdpi.com [mdpi.com]

- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 8. Polymorphism – All About Drugs [allfordrugs.com]

- 9. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 10. 3-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 12. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sptlabtech.com [sptlabtech.com]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. rigaku.com [rigaku.com]

- 20. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 21. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 22. journals.iucr.org [journals.iucr.org]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of Hydrogen Bonds in Crystals [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. books.rsc.org [books.rsc.org]

- 28. This compound | 933-90-4 [chemicalbook.com]

- 29. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

A Comprehensive Guide to the Theoretical Analysis of 3-Hydroxypicolinamide: Structure, Conformation, and Spectroscopic Properties

Abstract